3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-2-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-6-2-4-8-18-11)19-16(23)21(15)9-10-5-1-3-7-17-10/h1-8H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPTUPSJJXTWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with thiazolopyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome and yield of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antimicrobial properties. The structural similarity of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione suggests potential efficacy against bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens effectively .
- Anticancer Properties : The thiazolopyrimidine framework is known for its ability to modulate various cancer-related pathways. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of the compound with cancer cell lines remain an area of active research.
- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.
Material Science Applications
- Photophysical Properties : The unique electronic structure of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione makes it suitable for applications in optoelectronic devices. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its reactivity allows for the formation of novel polymeric materials with tailored properties for specific applications in coatings and adhesives.
Case Study 1: Antimicrobial Efficacy
A study conducted on pyridopyrimidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Research
In vitro studies have shown that thiazolopyrimidine derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This highlights the potential of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione as a lead compound for anticancer drug development.
Wirkmechanismus
The mechanism of action of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
- Example Compounds : 2-aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (e.g., VIII in ).
- Key Differences: Core Structure: Replaces thiazole with a triazole ring, altering electronic properties and binding affinity. Synthesis: Prepared via oxidative cyclization of 6-amino-5-arylazopyrimidine-2,4(1H,3H)-diones using CuSO₄, a method distinct from thiazolo derivatives . Activities: Demonstrated antiviral (e.g., against HIV) and antitumor effects in vitro, with EC₅₀ values ranging from 0.5–10 µM .
Thiazolo[4,5-b]pyridines
- Example Compounds : 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one ().
- Key Differences: Ring Fusion Position: The [4,5-b] fusion (vs. [4,5-d] in the target compound) modifies the spatial arrangement of substituents. Substituents: Phenylazo and methyl groups at positions 5, 6, and 7 enhance lipophilicity, impacting bioavailability.
Spiro[pyrido[4,3-d]pyrimidine] Derivatives
- Example Compounds : 4-(4-aryl)-6-phenyl-2,5'-dithioxo-3,4-dihydro-1H-spiro[pyrido[4,3-d]pyrimidine-8,3'-[1,2,4]triazolidine]-5,7(2H,6H)-diones ().
- Thionation: The presence of dithioxo groups increases metabolic stability compared to diones .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Pyridyl substituents (as in the target compound) may improve solubility and target engagement compared to phenylazo or methyl groups in analogs .
- Thionation (e.g., replacing diones with dithioxo groups) enhances stability but may reduce bioavailability due to increased lipophilicity .
Synthesis Challenges :
- Triazolo derivatives require metal-catalyzed cyclization, whereas thiazolo analogs are synthesized via cyclocondensation, highlighting divergent synthetic pathways .
Biologische Aktivität
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound combines pyridine and thiazolopyrimidine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Molecular Formula : C14H12N4O2S
- CAS Number : 1251550-80-7
- Molecular Weight : 284.34 g/mol
This unique structure allows the compound to interact with various biological targets, potentially influencing multiple biochemical pathways.
Anticancer Activity
A study investigating similar thiazolo[4,5-d]pyrimidine derivatives demonstrated promising cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer)
- Methodology : MTT colorimetric assay was employed to assess cell viability.
Results indicated that compounds with structural similarities to 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione exhibited IC50 values ranging from 6.31 to 7.95 μM against A549 and MCF-7 cells . This suggests potential for further development as an anticancer agent.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Related compounds have shown effectiveness against various pathogens:
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In vitro studies on similar thiazole derivatives have reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Further exploration into the specific antimicrobial efficacy of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is warranted.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The lipophilicity due to pyridine rings may enhance absorption.
- Distribution : Likely distributed widely due to its structural characteristics.
- Metabolism : Potential pathways include oxidation and conjugation reactions.
Further studies are needed to elucidate its metabolic profile and bioavailability.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of thiazolo[4,5-d]pyrimidines to evaluate their biological activities:
- Synthesis Methodology : Multi-step organic reactions involving pyridine derivatives and thiazolopyrimidine precursors under controlled conditions.
- Biological Evaluation : Compounds were tested for cytotoxicity and antimicrobial activity against a range of pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(pyridin-2-yl)triimidazotriazine | Triimidazole core | Antimicrobial |
| 2-phenyl-3-(pyridin-2-yl)thiazolidin | Thiazolidine ring | Anticancer |
| N-(pyridin-2-yl)amides | Amide linkage | Antiviral |
The unique combination of pyridine and thiazolopyrimidine in our compound distinguishes it from others in terms of potential activity profiles and therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for multi-step synthesis of this thiazolo-pyrimidine-dione derivative?
- Methodological Answer : Optimize cyclocondensation reactions using sodium methylate in methanol for core heterocycle formation, as demonstrated in thiazolo[4,5-b]pyridinone syntheses . Introduce pyridyl substituents via nucleophilic substitution or cross-coupling reactions. For scalability, consider continuous flow reactors to enhance yield (≥85%) and purity (>98%) . Key steps include:
- Step 1 : Formation of the thiazolo ring using thiourea derivatives.
- Step 2 : Cyclization with acetylacetone analogs for pyrimidine-dione backbone.
- Step 3 : Functionalization via alkylation or azo-coupling for pyridyl groups .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Combine ¹H/¹³C NMR to assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). Use HSQC/HMBC 2D-NMR to resolve coupling in the fused thiazolo-pyrimidine system. IR spectroscopy (1700–1750 cm⁻¹) confirms C=O stretches, while mass spectrometry (HRMS) validates molecular weight . For crystallinity analysis, employ XRD if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. antimicrobial effects) be resolved?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents:
- Electron-withdrawing groups (e.g., NO₂) may enhance cytotoxicity (IC₅₀: 2–10 μM) but reduce antimicrobial potency .
- Pyridyl methylation (as in the target compound) could improve membrane permeability, altering bioactivity . Validate hypotheses using comparative assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) .
Q. What strategies improve regioselectivity in thiazolo ring functionalization?
- Methodological Answer : Regioselectivity is influenced by:
- Coordination effects : Pyridyl nitrogen coordinates with sulfur in the thiazole ring, directing electrophiles to specific positions .
- Base selection : Use weaker bases (e.g., K₂CO₃) to minimize side reactions in halogenation or alkylation steps .
- Steric control : Bulky substituents on the pyridyl group can block undesired substitution sites .
Q. How can computational modeling guide mechanistic studies of this compound’s enzyme inhibition?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict binding modes with kinase targets (e.g., EGFR or CDK2). Prioritize residues forming hydrogen bonds with pyridyl groups or thiazolo carbonyls .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). Correlate binding free energy (MM/PBSA) with experimental IC₅₀ values .
Data Contradiction & Validation
Q. How to address discrepancies between kinetic data and proposed reaction mechanisms?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O or deuterated reagents to track intermediates in thiazolo ring formation .
- In situ monitoring : Employ ReactIR to detect transient species (e.g., dithiazolium intermediates) during cyclocondensation .
- Control experiments : Vary temperature (25–80°C) and solvent polarity (DMF vs. MeOH) to isolate rate-determining steps .
Structural Modification for Enhanced Bioactivity
Q. What functional group modifications are promising for improving pharmacokinetic properties?
- Methodological Answer :
- Hydrophilic groups : Introduce sulfonamides or carboxylates at the 6-position to enhance aqueous solubility (>5 mg/mL) .
- Prodrug strategies : Convert carbonyls to ester prodrugs (e.g., ethyl carboxylates) for improved oral bioavailability .
- Bioisosteric replacement : Replace thiazolo sulfur with oxygen (oxazole analogs) to modulate metabolic stability .
Integration of Theory & Experiment
Q. How to align experimental design with conceptual frameworks for mechanistic studies?
- Methodological Answer :
- Hypothesis-driven design : Link synthetic routes to Hückel’s rule for aromatic stabilization of the thiazolo-pyrimidine core .
- Retrosynthetic analysis : Apply Corey’s principles to deconstruct the molecule into commercially available pyridyl and thiourea precursors .
- Validate theories : Compare experimental UV-Vis λmax (290–320 nm) with DFT-predicted electronic transitions (B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
